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Compound of Interest

Compound Name: FL118-C3-O-C-amide-C-NH2

Cat. No.: B12377099

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the
FL118 derivative, "FL118-C3-O-C-amide-C-NH2," a molecule of significant interest in the
development of next-generation antibody-drug conjugates (ADCs). While direct experimental
data for this specific linker is limited in publicly available literature, this guide leverages the
extensive research on its parent compound, FL118, a potent anti-cancer agent, to provide a
thorough understanding of its core chemical and biological attributes.

Core Chemical Properties of FL118-C3-O-C-amide-
C-NH2

"FL118-C3-O-C-amide-C-NH2" is a derivative of FL118, a novel camptothecin analog. This
specific modification introduces a linker arm with a terminal amine group, designed for
conjugation to antibodies. The chemical properties of a deuterated version, FL118-C3-O-C-
amide-C-NH2-d5, are available and provide insight into the molecule's characteristics.

Table 1: Computed Physicochemical Properties of FL118-C3-O-C-amide-C-NH2-d5[1]
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Property Value Source
Molecular Formula C27H28N40s PubChem
Molecular Weight 541.6 g/mol PubChem
XLogP3 -0.2 PubChem
Hydrogen Bond Donor Count 4 PubChem
Hydrogen Bond Acceptor

Count 10 PubChem
Rotatable Bond Count 9 PubChem
Exact Mass 541.22209759 Da PubChem
Monoisotopic Mass 541.22209759 Da PubChem
Topological Polar Surface Area 163 A2 PubChem
Heavy Atom Count 39 PubChem
Complexity 1090 PubChem

Note: These properties are computationally generated for a deuterated analog and may slightly
differ from the non-deuterated compound.

The Parent Compound: FL118 - A Potent Antitumor
Agent

FL118, also known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a structurally distinct
analog of camptothecin.[2][3] It has demonstrated superior antitumor activity compared to other
camptothecin derivatives like irinotecan and topotecan.[3][4][5] A key feature of FL118 is its
ability to overcome drug resistance mechanisms, such as those mediated by the ABCG2 efflux

pump.[4][6]

The unique chemical structure of FL118, particularly the "10, 11-methylenedioxy" group, is
crucial for its distinct mechanism of action.[3] While it is a poor inhibitor of its traditional target,
topoisomerase 1 (Topl), its potent anticancer effects are attributed to its ability to modulate the
expression of multiple apoptosis-related proteins.[4]
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Mechanism of Action and Signaling Pathways of
FL118

The primary mechanism of action of FL118 involves the targeted inhibition of several anti-
apoptotic proteins, leading to the induction of apoptosis in cancer cells. This activity is largely
independent of the p53 tumor suppressor status, making it effective against a broad range of
cancers.[4][7][8]

Key Molecular Targets of FL118:

« Inhibitor of Apoptosis (IAP) Family: FL118 downregulates the expression of survivin, XIAP,
and clAP2.[4][8][9]

e Bcl-2 Family: It inhibits the anti-apoptotic protein Mcl-1 while inducing the expression of pro-

apoptotic proteins such as Bax and Bim.[4]

o DDX5 (p68): FL118 binds to the oncoprotein DDX5, leading to its dephosphorylation and
degradation. DDX5 is a key regulator of multiple oncogenic proteins.[2][7]

The multifaceted targeting of these pathways contributes to the potent and broad-spectrum

anticancer activity of FL118.
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Caption: FL118 mechanism of action targeting key apoptosis regulatory proteins.

Experimental Protocols: Synthesis of FL118
Derivatives

The synthesis of FL118 derivatives often involves multi-step chemical reactions. While the
specific protocol for "FL118-C3-0O-C-amide-C-NH2" is not detailed in the provided search
results, a general workflow for creating substituted FL118 analogs can be outlined. For
instance, the synthesis of 7-substituted FL118 analogues has been described.[10]

General Workflow for Synthesis of FL118 Derivatives:
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Caption: Generalized workflow for the synthesis of FL118 derivatives.

Application in Antibody-Drug Conjugates (ADCSs)

"FL118-C3-O-C-amide-C-NH2" is identified as an ADC linker.[11] This indicates its role in
connecting the potent cytotoxic payload (FL118) to a monoclonal antibody that targets specific
antigens on cancer cells. The development of FL118-based ADCs is a promising strategy to
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enhance the therapeutic window of this potent anticancer agent by delivering it directly to the
tumor site, thereby minimizing systemic toxicity.[12]

The logical relationship for an FL118-based ADC can be visualized as follows:
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Caption: Logical components of an FL118-based antibody-drug conjugate.

Conclusion and Future Directions

"FL118-C3-O-C-amide-C-NH2" represents a critical component in the advancement of
targeted cancer therapies. By functionalizing the potent anticancer agent FL118 for antibody
conjugation, it opens new avenues for developing highly specific and effective ADCs. While this
guide provides a foundational understanding based on the well-characterized parent
compound, further research is needed to fully elucidate the specific chemical and biological
properties of this linker and its resulting ADCs. Future studies should focus on the stability of
the linker, the release mechanism of the FL118 payload within the target cell, and the overall
efficacy and safety profile of the resulting conjugates in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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